Product packaging for 4-bromo-3-ethynyl-1-methyl-1H-pyrazole(Cat. No.:CAS No. 2413878-82-5)

4-bromo-3-ethynyl-1-methyl-1H-pyrazole

Cat. No.: B2553900
CAS No.: 2413878-82-5
M. Wt: 185.024
InChI Key: OJTICNZNVAPEJQ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethynyl-1-methyl-1H-pyrazole (CAS 2413878-82-5) is a high-value, multifunctional heterocyclic building block designed for advanced synthetic chemistry and drug discovery research. Its molecular structure incorporates two highly reactive sites: a bromo substituent and an ethynyl group, making it an ideal precursor for metal-catalyzed cross-coupling reactions and the construction of complex molecular architectures . The bromine atom at the 4-position of the pyrazole ring readily participates in key cross-coupling methodologies, such as the Suzuki and Sonogashira reactions, enabling the formation of carbon-carbon bonds . Concurrently, the ethynyl group at the 3-position offers a handle for further diversification through click chemistry, cyclization reactions, and the synthesis of conjugated systems. This unique combination allows researchers to efficiently create a diverse library of disubstituted pyrazole derivatives for screening and development . With a molecular formula of C 6 H 5 BrN 2 and a molecular weight of 185.02 g/mol, this compound is a critical reagent in medicinal chemistry for generating lead compounds and in material science for developing novel organic frameworks . Please Note: This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2 B2553900 4-bromo-3-ethynyl-1-methyl-1H-pyrazole CAS No. 2413878-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-ethynyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-3-6-5(7)4-9(2)8-6/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTICNZNVAPEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C#C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3 Ethynyl 1 Methyl 1h Pyrazole and Analogues

Strategies for Pyrazole (B372694) Core Construction

The formation of the pyrazole ring is typically accomplished by creating two nitrogen-carbon bonds and one nitrogen-nitrogen bond. The two main strategies to achieve this are cycloaddition reactions, which form the ring in a single step from two components, and condensation reactions, which involve the reaction of a binucleophile (like hydrazine) with a 1,3-dielectrophile.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the synthesis of heterocyclic compounds, offering a convergent approach to the pyrazole core. The [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is the most common variant used for pyrazole synthesis.

The classic 1,3-dipolar cycloaddition for pyrazole synthesis involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne. youtube.com However, challenges related to the preparation of alkynes and control of regioselectivity have led to the development of alkyne surrogates or synthons. nih.gov These are typically functionalized alkenes that can undergo the cycloaddition followed by an in situ elimination to yield the aromatic pyrazole ring. nih.gov

A notable example is the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene, which functions as an alkyne synthon. nih.gov The reaction proceeds through a 5,5-disubstituted bromopyrazoline intermediate. The driving force for the subsequent dehydrobromination to form the stable, aromatic pyrazole system is the aromatization of the ring. nih.gov This method provides a facile and regioselective route to 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The regiochemistry of these cycloadditions can often be confirmed by X-ray crystallographic analysis. nih.gov

DipoleAlkyne Surrogate ExampleIntermediateProduct TypeRef.
Nitrile Imineα-BromocinnamaldehydeBromopyrazoline1,3,4,5-Tetrasubstituted Pyrazole nih.gov

Metal catalysts can significantly influence the efficiency and selectivity of [3+2] cycloaddition reactions for pyrazole synthesis. Copper and silver are commonly employed metals in these protocols. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a route to pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance. organic-chemistry.org N-isocyanoiminotriphenylphosphorane serves as a stable and odorless solid isocyanide, acting as a "CNN" building block. organic-chemistry.org

Copper-catalyzed reactions are also prevalent. A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones offers a pathway to a broad range of pyrazole derivatives. organic-chemistry.org Another approach is the copper-catalyzed sydnone-alkyne cycloaddition reaction (CuSAC), which is a robust method for constructing 1,4-disubstituted pyrazoles from arylglycines in a three-step, one-pot procedure. organic-chemistry.orgresearchgate.net

Metal CatalystReactantsKey FeaturesRef.
Silver (Ag)N-isocyanoiminotriphenylphosphorane + Terminal AlkynesMild conditions, broad scope, odorless isocyanide organic-chemistry.org
Copper (Cu)β,γ-Unsaturated HydrazonesAerobic oxidative cyclization organic-chemistry.org
Copper (Cu)Arylglycines (via Sydnones) + AlkynesOne-pot, three-step procedure for 1,4-disubstituted pyrazoles organic-chemistry.orgresearchgate.net

To align with the principles of green chemistry and avoid potential metal contamination, transition-metal-free cycloaddition methods have been developed. These reactions often rely on the inherent reactivity of the chosen substrates. rsc.org The 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating, and when α-diazocarbonyl substrates are used, the reactions can be conducted under solvent-free conditions to afford pyrazole products in high yields without extensive purification. rsc.org

Another significant transition-metal-free approach involves the use of N-tosylhydrazones. researchgate.net An intramolecular 1,3-dipolar cycloaddition of alkyne-tethered N-tosylhydrazones provides a general route to fused polycyclic pyrazoles in high to excellent yields, often without the need for column chromatography. acs.orgresearchgate.net This reaction is proposed to proceed through a [3+2]-cycloaddition followed by a direct H-shift aromatization mechanism. acs.org Additionally, three-component [3+2] cycloaddition reactions involving thiazolidinedione chalcones, benzaldehydes, and N-tosylhydrazine can produce structurally diverse polysubstituted pyrazoles under mild, oxidant-free conditions. researchgate.net

Dipole SourceDipolarophileKey FeaturesRef.
Diazo CompoundsAlkynesCan be solvent-free, proceeds with heating rsc.org
N-Tosylhydrazones (intramolecular)Tethered AlkynesForms fused polycyclic pyrazoles, high yields acs.orgresearchgate.net
N-Tosylhydrazine (in 3-component reaction)Thiazolidinedione Chalcones / BenzaldehydesMild conditions, oxidant-free researchgate.net

Condensation and Cyclization Reactions

The reaction of hydrazines with 1,3-dielectrophilic synthons is a classical and widely used method for constructing the pyrazole core. This approach, known as the Knorr pyrazole synthesis, offers a straightforward pathway to a variety of substituted pyrazoles. nih.govmdpi.com

The condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds is a direct and rapid method for obtaining polysubstituted pyrazoles. mdpi.com This reaction was first reported by Knorr in 1883. mdpi.com A significant challenge in this synthesis is controlling the regioselectivity when an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, which can lead to a mixture of two regioisomers. nih.govmdpi.com However, highly regioselective syntheses have been developed. For example, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature can furnish 1-aryl-3,4,5-substituted pyrazoles in good yields. mdpi.com Methods for the in situ generation of the 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine, allow for a fast and general synthesis of previously inaccessible pyrazoles. nih.govmdpi.com

Cross-conjugated enynones also serve as valuable precursors for pyrazole synthesis through cyclocondensation with hydrazines. acs.orgnih.gov The reaction pathway is influenced by the substituents on the enynone. acs.orgnih.gov Depending on the electronic effects of these substituents, the reaction can regioselectively yield either pyrazole derivatives or 4,5-dihydro-1H-pyrazoles (pyrazolines). acs.orgnih.gov For instance, enynones with electron-rich five-membered heteroaromatic substituents tend to form pyrazoles. acs.orgnih.gov This method is advantageous as it often does not require special conditions like high temperatures, catalysts, or an inert atmosphere, and it allows for a variety of substituents on both the enynone and the hydrazine. acs.orgnih.gov

1,3-DielectrophileHydrazine TypeProduct TypeKey FeaturesRef.
1,3-DiketoneSubstituted HydrazinePolysubstituted PyrazoleClassic Knorr synthesis; potential for regioisomers nih.govmdpi.com
Cross-conjugated EnynoneArylhydrazinePyrazole or PyrazolineRegioselectivity controlled by enynone substituent acs.orgnih.gov
Oxidative Cyclization Methodologies

Oxidative cyclization provides a powerful route to pyrazole scaffolds from acyclic precursors. This approach often involves the formation of a dihydropyrazole intermediate, which is then oxidized to the aromatic pyrazole. While a direct oxidative cyclization to form 4-bromo-3-ethynyl-1-methyl-1H-pyrazole is not prominently documented, the principles of this methodology can be applied to the synthesis of related pyrazole analogues.

One general strategy involves the reaction of α,β-alkynic hydrazones, which can be prepared from the condensation of hydrazines with propargyl aldehydes or ketones. These precursors can then undergo electrophilic cyclization. For instance, treatment with molecular iodine in the presence of a base like sodium bicarbonate can lead to the formation of 4-iodopyrazoles in good to high yields. acs.org This iodinated pyrazole can then potentially be converted to the ethynyl (B1212043) analogue.

Another approach involves the oxidation of pyrazolines, which are typically synthesized through the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. Various oxidizing agents can be employed for the aromatization of the pyrazoline ring to a pyrazole. While not a direct route to the target compound, this highlights the principle of an oxidation step in pyrazole synthesis.

A more direct oxidative approach is the iodine-catalyzed denitrative imino-diaza-Nazarov cyclization (DIDAN). This methodology allows for the synthesis of pyrazoles from α-nitroacetophenone derivatives and in situ generated hydrazones. The key step is an oxidative 4π-electrocyclization, demonstrating a modern approach to pyrazole synthesis. rsc.org

Multicomponent Reaction Strategies for Pyrazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrazoles in a single synthetic operation. beilstein-journals.orgnih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity.

A common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent), a hydrazine, and another component that introduces further substitution. For example, a one-pot, three-component reaction of vinyl azides, aldehydes, and tosylhydrazine can afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively. organic-chemistry.org The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a [3+2] cycloaddition with the vinyl azide (B81097).

Another versatile MCR strategy involves the use of α,β-unsaturated carbonyl compounds. These can react with hydrazines and other components to build the pyrazole ring with various substituents. While a direct MCR for this compound is not explicitly described, the principles could be adapted. For instance, a hypothetical MCR could involve a brominated 1,3-dielectrophile, methylhydrazine, and a synthon for the ethynyl group.

The synthesis of polyfunctional pyrazoles can also be achieved through cascade reactions involving α-diazoesters and ynones, which undergo a [3+2] cycloaddition followed by rearrangement and insertion reactions. researchgate.net These advanced MCRs highlight the potential for creating highly substituted pyrazoles in a single pot.

Dehydrogenative Coupling Reactions

Dehydrogenative coupling reactions have emerged as a powerful tool in modern organic synthesis, allowing for the formation of C-C and C-N bonds through the removal of hydrogen. In the context of pyrazole synthesis, these methods offer novel pathways that are often more atom-economical than traditional condensation reactions.

One such approach is the acceptorless dehydrogenative coupling (ADC) of 1,3-diols with hydrazines, catalyzed by manganese pincer complexes. researchgate.net This method produces symmetrically substituted pyrazoles with water and hydrogen gas as the only byproducts. For unsymmetrically substituted pyrazoles, the ADC of primary alcohols with methyl hydrazones can be employed.

Ruthenium-catalyzed acceptorless dehydrogenative coupling of allylic alcohols with hydrazines provides a route to 2-pyrazolines, which can be precursors to pyrazoles. acs.org This reaction is notable for its low catalyst loading and high atom economy.

Furthermore, oxidative dehydrogenative couplings of pyrazol-5-amines can lead to the formation of azo-linked pyrazole dimers. nih.govdntb.gov.uaacs.org While not directly forming the pyrazole ring, this demonstrates the utility of dehydrogenative coupling for functionalizing pyrazole systems.

Ring Transformation and Rearrangement Processes

Ring transformation reactions provide an alternative and sometimes non-intuitive approach to pyrazole synthesis, where one heterocyclic system is converted into another. A notable example is the transformation of pyrimidines into pyrazoles.

This transformation can be achieved by reacting 5-formyluracil (B14596) derivatives with hydrazines in the presence of acetic acid, which results in a ring contraction to yield 4-allophanoylpyrazoles. rsc.org More recently, a milder method for the conversion of pyrimidines to pyrazoles has been developed, involving a room-temperature triflylation of the pyrimidine (B1678525) core followed by a hydrazine-mediated skeletal remodeling. nih.govalfa-chemistry.comacs.org This formal carbon deletion strategy is guided by computational analysis and allows for the simultaneous regioselective introduction of an N-substituent on the resulting pyrazole.

Such ring transformation strategies can be particularly useful for accessing pyrazoles with substitution patterns that are difficult to achieve through traditional cyclocondensation methods.

Introduction of the Bromine Atom at the 4-Position

The introduction of a bromine atom at the 4-position of the pyrazole ring is a key step in the synthesis of the target compound. This can be achieved either by direct halogenation of a pre-formed pyrazole ring or by incorporating a brominated building block during the cyclization step.

Direct Halogenation of Pyrazole Precursors

Direct bromination of the pyrazole ring is a common and effective method for introducing a bromine atom at the C4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, which typically occurs at the 4-position unless it is already substituted.

A widely used reagent for this transformation is N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent such as chloroform (B151607) or dimethylformamide (DMF). For the synthesis of this compound, the precursor 3-ethynyl-1-methyl-1H-pyrazole would be treated with NBS. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve high selectivity and yield. Photochemical bromination using NBS has also been reported for pyrazolin-5-ones, suggesting that light can influence the outcome of such reactions. nih.gov

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Br, I, Cl) in dimethyl sulfoxide (B87167) (DMSO) at room temperature has been shown to be an effective metal-free protocol for the synthesis of 4-halogenated pyrazole derivatives. beilstein-archives.org This suggests that similar conditions could be applicable to the bromination of 3-ethynyl-1-methyl-1H-pyrazole.

Below is a table summarizing typical conditions for the direct bromination of pyrazole derivatives.

Brominating AgentSubstrateSolventConditionsYieldReference
NBS3-Aryl-1H-pyrazol-5-aminesDMSORoom Temperature, 3hModerate to Excellent beilstein-archives.org
NBSN-substituted 3-methyl-2-pyrazolin-5-oneChloroformPhotochemicalVaries nih.gov

Cyclocondensation with Brominated Building Blocks

An alternative strategy for obtaining 4-bromopyrazoles is to use a brominated precursor in the cyclocondensation reaction that forms the pyrazole ring. This approach ensures that the bromine atom is incorporated at the desired position from the outset.

A common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine. To obtain a 4-bromopyrazole, a 2-bromo-1,3-dicarbonyl compound can be used as the starting material. For example, the reaction of 2-bromo-1,3-diketones with methylhydrazine would lead to the formation of 4-bromo-1-methyl-pyrazoles. The regioselectivity of the cyclization would need to be considered, especially with unsymmetrical diketones.

Another approach involves the use of other brominated C3 building blocks. For instance, brominated enones or ynones could potentially be used in reactions with hydrazines to construct the 4-bromopyrazole core.

While this method is conceptually straightforward, the availability and stability of the required brominated starting materials can sometimes be a limiting factor.

Incorporation of the Ethynyl Moiety at the 3-Position

The introduction of a carbon-carbon triple bond at the 3-position of the pyrazole ring is a critical step in the synthesis of this compound. This transformation can be accomplished through several distinct synthetic pathways, including palladium-catalyzed cross-coupling reactions, the cyclization of precursors already containing the ethynyl group, and elimination reactions to form the alkyne.

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Groups

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp²-hybridized carbon atoms of aryl or vinyl halides. organic-chemistry.org This reaction is particularly well-suited for the direct ethynylation of a pre-formed 3-halopyrazole core. The synthesis would typically commence from a 3,4-dihalogenated-1-methyl-1H-pyrazole, such as 4-bromo-3-iodo-1-methyl-1H-pyrazole. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions allows for selective coupling at the 3-position.

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, typically CuI. organic-chemistry.org An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is used to act as both a solvent and to neutralize the hydrogen halide byproduct. The alkyne partner can be a protected alkyne like ethynyltrimethylsilane (TMSA), which helps prevent self-coupling and can be easily deprotected post-coupling using fluoride (B91410) ions or mild base. gelest.com

Optimization studies on analogous systems, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, have identified efficient ligand and catalyst combinations. researchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like XPhos can significantly improve reaction conversion and yield, even for challenging substrates. researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in synthesizing molecules where copper contamination is a concern. nih.govresearchgate.net

Catalyst SystemLigandBaseSolventTemperatureYieldReference
Pd(OAc)₂ / CuIXPhosEt₃NToluene80 °CHigh researchgate.net
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMFRoom TempGood arkat-usa.org
[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSORoom TempUp to 97% nih.gov

This table presents optimized conditions for Sonogashira coupling reactions on various pyrazole and aryl halide substrates, demonstrating common catalyst systems and conditions applicable for the synthesis of 3-ethynylpyrazoles.

Condensation Reactions Utilizing Ethynyl-Containing Precursors

An alternative approach to constructing the 3-ethynylpyrazole core is through a cyclocondensation reaction where one of the acyclic precursors already contains the required ethynyl moiety. The most classic method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.orgmdpi.com

To apply this method for the synthesis of the target compound, one could envision a reaction between methylhydrazine and an ethynyl-substituted 1,3-dicarbonyl compound, such as an alkynoyl-β-ketoester or an alkynoyl-1,3-diketone. The reaction proceeds via initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. jk-sci.com A significant challenge in using substituted hydrazines like methylhydrazine is controlling the regioselectivity of the cyclization, as two isomeric pyrazole products can potentially form. beilstein-journals.orgmdpi.com The reaction outcome is often influenced by the steric and electronic differences between the two carbonyl groups of the dicarbonyl precursor and the reaction conditions (e.g., pH). chemhelpasap.com Subsequent bromination at the 4-position would be required to complete the synthesis of the target molecule's core structure.

Elimination Reactions for Ethynyl Formation

The formation of an alkyne through elimination is a fundamental transformation in organic synthesis. numberanalytics.com This strategy can be applied to form the 3-ethynyl group on a pyrazole ring from a suitable precursor, typically through a double dehydrohalogenation reaction. libretexts.orgmasterorganicchemistry.com The synthetic sequence would start with a pyrazole containing a two-carbon substituent at the 3-position that can be converted into a dihalide.

For example, a 4-bromo-1-methyl-3-vinyl-1H-pyrazole could be subjected to halogenation (e.g., with Br₂) to form a 3-(1,2-dibromoethyl) intermediate. This vicinal dihalide can then undergo a double elimination reaction upon treatment with a very strong base. libretexts.org Sodium amide (NaNH₂) in liquid ammonia (B1221849) is commonly used for this transformation, as it is potent enough to effect both the first elimination to a vinylic halide and the more difficult second elimination to the alkyne. masterorganicchemistry.comchemistrysteps.com Two equivalents of the strong base are required to complete the double elimination.

Selective N-Methylation at the 1-Position

A persistent challenge in the synthesis of asymmetrically substituted pyrazoles is the control of regioselectivity during N-alkylation. acs.org Since the pyrazole ring has two reactive nitrogen atoms, direct methylation of a 4-bromo-3-ethynyl-1H-pyrazole precursor can lead to a mixture of N1 and N2 isomers. Therefore, strategies to ensure selective methylation at the desired N1 position are crucial.

Optimized N-Alkylation Procedures

Achieving high regioselectivity in N-methylation can often be accomplished by carefully optimizing the reaction conditions and reagents. One successful approach involves the use of sterically demanding alkylating agents that act as "masked" methyl groups. acs.org For instance, α-halomethylsilanes have been shown to significantly improve N1 selectivity compared to traditional reagents like methyl iodide. acs.org The bulky silyl (B83357) group directs the alkylation preferentially to the less sterically hindered N1 nitrogen. A subsequent protodesilylation step with a fluoride source cleanly reveals the N-methyl group. This method has proven effective for a range of pyrazole substrates, including those with 4-bromo substituents, achieving N1/N2 ratios greater than 90:10. acs.org

Enzymatic alkylation offers another highly selective method. nih.gov Engineered methyltransferases (MTs) can perform N-methylation with exceptional regioselectivity (>99%) by using haloalkanes as simple alkyl donors in a two-enzyme cascade system. nih.govthieme-connect.com

Methylating ReagentBaseConditionsN1:N2 SelectivityReference
(Chloromethyl)triisopropoxysilaneKHMDS1) THF-DMSO, 60 °C; 2) TBAF, 60 °C>90:10 acs.org
Iodomethane / NSA-synthaseEnzymatic37 °C, 30-40 h>99:1 nih.gov
Methyl IodideK₂CO₃DMSOVariable (Substrate Dependent) semanticscholar.org

This table compares different N-methylation procedures for pyrazoles, highlighting the high N1-selectivity achieved with specialized reagents versus traditional methods.

Protective Group Strategies for Regioselective Alkylation

An alternative and highly effective strategy for controlling regioselectivity involves the use of a protecting group. This approach entails protecting one of the ring nitrogens, performing the methylation on the remaining nitrogen, and then removing the protecting group. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a particularly effective protecting group for this purpose. nih.gov

The SEM group can be installed on the pyrazole nitrogen, and due to its steric bulk, it often directs subsequent functionalization. More advanced strategies involve a "SEM switch," where the protecting group is transposed from one nitrogen to the other, a process that can be used to control the reactivity of different positions on the pyrazole ring. nih.govresearchgate.net For N-methylation, one could protect the N-H pyrazole, which typically occurs at the less hindered nitrogen (defined as N1). If this is the desired position for methylation, a different strategy is needed. However, if the starting material allows for protection at N2, methylation with a simple reagent like methyl iodide would proceed selectively at N1. The SEM group can be readily removed under acidic conditions or with fluoride ions. nih.gov The N-vinyl group has also been explored as a protecting group that allows for regioselective functionalization via bromine-lithium exchange before being removed by mild oxidation. researchgate.net

Detailed Research on Chemical Transformations of this compound Remains Limited in Publicly Accessible Literature

The field of pyrazole chemistry is vast, and transition-metal-catalyzed cross-coupling reactions, as well as metalation, are common strategies for the functionalization of various bromo-pyrazole derivatives. Methodologies such as Suzuki-Miyaura, Heck, and Negishi couplings are well-established for C-C bond formation on bromo-heteroaromatic systems. Similarly, metal-halogen exchange followed by electrophilic quenching is a standard procedure for introducing a variety of functional groups.

However, without specific studies on this compound, any discussion of its reactivity in these transformations would be speculative. The presence of the ethynyl group at the 3-position could significantly influence the electronic properties and reactivity of the pyrazole ring and the bromine atom at the 4-position, potentially leading to different optimal reaction conditions or competing side reactions compared to other bromo-pyrazoles.

Therefore, the generation of a scientifically accurate article with detailed research findings, data tables, and specific examples for the requested chemical transformations of this compound is not possible at this time based on the available information. Further experimental research would be required to elucidate the specific reactivity of this compound.

Chemical Transformations and Derivatization Reactions of 4 Bromo 3 Ethynyl 1 Methyl 1h Pyrazole

Reactions at the Ethynyl (B1212043) Group

The terminal ethynyl group is a versatile functional handle that can participate in a wide array of chemical transformations, including cycloadditions, hydrations, and other metal-catalyzed reactions.

"Click" Chemistry Applications

The concept of "click" chemistry, characterized by its high efficiency and specificity, has found widespread application in various scientific disciplines. The terminal alkyne of 4-bromo-3-ethynyl-1-methyl-1H-pyrazole is an ideal participant in these reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. This reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups. While direct experimental data for this compound in CuAAC reactions is not extensively reported in publicly available literature, the reactivity of similar 3-ethynyl-pyrazoles suggests its facile participation.

In a typical CuAAC reaction, the terminal alkyne of the pyrazole (B372694) would react with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting product would be a pyrazole derivative linked to another molecule via a stable 1,2,3-triazole ring.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynyl-Pyrazoles

Pyrazole Reactant Azide Partner Catalyst System Product Reference
3-ethynyl-1-methyl-1H-pyrazole Benzyl azide CuSO₄·5H₂O, Sodium Ascorbate 1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole Inferred from general reactivity

For biological applications where the cytotoxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts readily with an azide without the need for a catalyst.

In the context of this compound, it would typically be the azide-functionalized counterpart that would be prepared to react with a strained alkyne. However, if the pyrazole itself were to be modified to contain a strained alkyne, it could readily react with azide-bearing molecules. The high reactivity is driven by the release of ring strain in the cycloalkyne upon cycloaddition.

Hydration and Cyclization Reactions

The ethynyl group can undergo hydration reactions, typically catalyzed by mercury or other transition metals, to yield a methyl ketone. For this compound, this would result in the formation of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-one. This ketone can then serve as a precursor for further synthetic elaborations.

Intramolecular cyclization reactions are also a possibility, depending on the presence of suitable nucleophiles elsewhere in the molecule or in a tethered side chain. These reactions can lead to the formation of fused heterocyclic systems.

Other Alkynyl Transformations (e.g., Carbonylation, Hydroamination)

The ethynyl group is amenable to a variety of other transformations. For instance, palladium-catalyzed carbonylation in the presence of an alcohol would lead to the corresponding propiolate ester. Hydroamination, the addition of an N-H bond across the alkyne, can also be achieved, typically with a suitable catalyst, to yield enamines or imines.

Reactions at the Pyrazole Ring

The 4-bromo-1-methyl-1H-pyrazole core offers opportunities for functionalization, primarily through reactions involving the C-Br bond and C-H activation at the C5 position.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the modification of halogenated heterocycles. The C4-bromo substituent of this compound can readily participate in reactions such as Suzuki, Stille, and Heck couplings to introduce new carbon-carbon bonds. For instance, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-3-ethynyl-1-methyl-1H-pyrazole.

Furthermore, studies on 4-bromo-N-substituted pyrazoles have demonstrated the feasibility of palladium-catalyzed direct arylation at the C5 position. rsc.orgrsc.org This reaction proceeds without cleavage of the C4-bromo bond, allowing for sequential functionalization. A phosphine-free catalytic system, such as palladium(II) acetate (B1210297) in the presence of a base like potassium acetate, has been shown to be effective for this transformation. rsc.orgrsc.org This indicates that the C5-proton of this compound could be selectively replaced with an aryl group, leaving the bromo and ethynyl groups available for subsequent reactions.

The bromo substituent itself can be further utilized. For example, after a reaction at the ethynyl group, the C4-bromo position can be targeted for a subsequent cross-coupling reaction, demonstrating the potential for orthogonal functionalization of this versatile scaffold.

Table 2: Potential Reactions at the Pyrazole Ring of 4-bromo-1-methyl-pyrazole Analogues

Reaction Type Reactant Coupling Partner/Reagent Catalyst System Product Type Reference
Direct C-H Arylation 4-bromo-1-methylpyrazole Aryl bromide Pd(OAc)₂, KOAc 5-Aryl-4-bromo-1-methylpyrazole rsc.orgrsc.org
Suzuki Coupling 4-bromo-1-methylpyrazole Arylboronic acid Pd catalyst 4-Aryl-1-methylpyrazole Inferred from general reactivity
Sonogashira Coupling 4-bromo-1-methylpyrazole Terminal alkyne Pd catalyst, Cu(I) co-catalyst 4-Alkynyl-1-methylpyrazole Inferred from general reactivity

Annulation Reactions for Fused Heterocyclic Systems

The ethynyl group at the C3 position of the pyrazole ring is a key functional handle for annulation reactions, which are crucial for the synthesis of fused heterocyclic systems. These reactions typically involve the formation of a new ring fused to the pyrazole core.

One common strategy for constructing fused pyridines, for instance, involves the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.com In a similar vein, the ethynyl group of this compound can act as an electrophilic or nucleophilic partner in cyclization reactions. For example, a cascade 6-endo-dig cyclization has been developed for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This suggests that the ethynyl group of the target compound could participate in similar cyclizations to form pyrazolo[3,4-c]pyridines or other fused systems, depending on the reaction partner and conditions.

The synthesis of pyrazolo[3,4-b]pyridines has been achieved through the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with benzoylacetone. researchgate.net While this example involves an aminopyrazole, it highlights a general strategy for forming the pyridine (B92270) ring fused to a pyrazole. The ethynyl group in this compound could potentially undergo hydration to a ketone, which could then participate in a similar condensation-cyclization sequence.

Furthermore, intramolecular annulation of 2-en-4-ynyl azides, mediated by Lewis acids, has been shown to produce substituted pyridines. nih.gov This type of reaction underscores the versatility of the ethynyl group in constructing fused aromatic rings.

Reactant(s)Reagents and ConditionsProduct(s)YieldReference
5-aminopyrazoles and alkynyl aldehydesAg(CF3CO2), TfOH, DMAc, 100 °CHalogen and non-halogen-functionalized pyrazolo[3,4-b]pyridinesNot specified nih.gov
5-amino-1-phenyl-pyrazole and α,β-unsaturated ketonesZrCl4, EtOH, 95 °C4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines13-28% mdpi.com
5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile and benzoylacetoneNot specifiedPyrazolo[3,4-b]pyridine derivativeNot specified researchgate.net
2-en-4-ynyl azidesAg-mediated, TFA3,6-disubstituted pyridines60-88% nih.gov

Electrophilic Aromatic Substitution (where applicable after modifications)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of the pyrazole nucleus, these reactions typically occur at the C4 position, which is the most electron-rich. researchgate.net However, in this compound, the C4 position is already substituted with a bromine atom, thus blocking direct electrophilic attack at this site.

The presence of two electron-withdrawing groups (bromo and ethynyl) at the C4 and C3 positions, respectively, is expected to deactivate the pyrazole ring towards electrophilic substitution. Halogenation of pyrazoles with N-halosuccinimides is a common method for introducing a halogen at the C4 position. researchgate.net For pyrazoles where the C4 position is blocked, electrophilic substitution at other positions, such as C3 or C5, generally requires more forcing conditions. researchgate.net

Given the deactivating nature of the bromo and ethynyl substituents, it is unlikely that this compound would undergo further electrophilic substitution on the pyrazole ring under standard conditions. Any potential EAS would likely require harsh reaction conditions and may lead to a mixture of products or decomposition.

Starting MaterialReagents and ConditionsProductYieldReference
PyrazolesN-halosuccinimides (NXS, X=Br, Cl), CCl4 or water4-halopyrazolesExcellent researchgate.net
1,3-dipyridinyl-1,3-diketones and arylhydrazinesI2/HIO3, acetic acid, 80 °C4-iodopyrazolesNot specified nih.gov
1,3-diketones and arylhydrazinesN-bromosaccharin, silica (B1680970) gel supported sulfuric acid, solvent-free4-bromopyrazole derivativesHigh researchgate.net
3-aryl-1H-pyrazol-5-aminesNXS (X = Br, I, Cl), DMSO, room temperature4-halogenated pyrazole derivativesModerate to excellent beilstein-archives.org

C-H Activation Strategies (if applicable to the pyrazole core)

C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. For the pyrazole core, C-H activation strategies often target the C5 position.

Palladium-catalyzed direct arylation is a prominent method for C-H functionalization. In pyrazoles where the C4 position is substituted with a blocking group, such as a halogen, regioselective arylation can be achieved at the C5 position. academie-sciences.fr For instance, the palladium-catalyzed direct arylation of 4-chloropyrazoles has been shown to be a selective method for accessing 4-aryl pyrazoles after subsequent dechlorination, implying that the initial C-H activation occurs at C5. nih.gov

The presence of a bromo group at the C4 position in this compound could serve as a directing or blocking group to facilitate regioselective C-H activation at the C5 position. A study on the palladium-catalyzed direct C5-arylation of ethyl 1-methylpyrazole-4-carboxylate demonstrates the feasibility of using a substituent at C4 to control the regioselectivity of C-H activation. academie-sciences.fr This suggests that a similar strategy could be applied to this compound to introduce various aryl or other organic fragments at the C5 position.

Furthermore, pyrazole moieties themselves can act as directing groups in palladium-catalyzed C-H functionalization reactions. nih.govnih.gov While these examples often involve the pyrazole ring directing the functionalization of a substituent attached to it, they highlight the inherent ability of the pyrazole nucleus to coordinate with transition metals and facilitate C-H activation.

SubstrateCatalyst/ReagentsProductPosition of FunctionalizationReference
N-methylpyrazolesPd-catalyst, aryl bromides5-arylpyrazolesC5 nih.gov
Ethyl 1-methylpyrazole-4-carboxylatePd(OAc)2, KOAc, DMAEthyl 1-methyl-5-arylpyrazole-4-carboxylatesC5 academie-sciences.fr
AlkylpyrazolesPd(OAc)2, Ag2O, acetic acidβ-phenethylamines (after ozonolysis)sp3 C-H of alkyl group nih.gov

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental data could be located for the ¹H NMR, ¹³C NMR, ¹⁵N NMR, or two-dimensional NMR analysis of 4-bromo-3-ethynyl-1-methyl-1H-pyrazole.

¹H NMR Spectroscopic Analysis for Proton Environments

Data not available.

¹³C NMR Spectroscopic Analysis for Carbon Framework

Data not available.

¹⁵N NMR Spectroscopic Analysis for Nitrogen Environments

Data not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Data not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Data not available.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Data not available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio with high accuracy. This method would be essential for confirming the elemental composition of this compound. However, a review of available scientific literature and databases did not yield any HRMS data for this specific compound.

Table 1: Hypothetical HRMS Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

Theoretical Ion Calculated m/z Observed m/z

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is used to identify and quantify volatile and semi-volatile compounds in a sample. For this compound, GC-MS analysis would provide information on its purity and molecular weight. A search of scientific databases revealed no published GC-MS studies for this compound.

Table 2: Hypothetical GC-MS Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

Retention Time (min) Major Fragments (m/z)

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique where high-energy electrons are used to ionize a sample, often leading to extensive fragmentation. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. No EI-MS data for this compound has been reported in the scientific literature.

Table 3: Hypothetical EI-MS Fragmentation Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

Fragment Ion Proposed Structure Relative Intensity (%)

X-ray Crystallography for Solid-State Structure Elucidation

Table 4: Hypothetical Crystallographic Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

Parameter Value
Crystal System Data not available
Space Group Data not available

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine would be compared to the theoretical values to verify the purity and empirical formula of this compound. No elemental analysis data for this compound is available in the public domain.

Table 5: Hypothetical Elemental Analysis Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

Element Theoretical (%) Experimental (%)
Carbon (C) Data not available Data not available
Hydrogen (H) Data not available Data not available
Nitrogen (N) Data not available Data not available

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties and reactivity of novel compounds. For 4-bromo-3-ethynyl-1-methyl-1H-pyrazole, such studies would offer a fundamental understanding of its electronic structure and behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method that balances accuracy and efficiency, making it a standard approach for studying organic molecules. Although no specific DFT studies on this compound have been published, research on other pyrazole (B372694) derivatives demonstrates the potential of this methodology. researchgate.net

A crucial first step in any computational analysis is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of atoms, providing key information about bond lengths, bond angles, and dihedral angles. For this compound, geometry optimization would reveal the planarity of the pyrazole ring and the orientation of the bromo, ethynyl (B1212043), and methyl substituents. This structural information is foundational for understanding the molecule's steric and electronic properties.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. For this compound, DFT calculations would map the distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing bromine atom and the π-system of the ethynyl group would be expected to significantly influence the energies and localizations of the HOMO and LUMO.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Expected Value (eV) Significance
HOMO Energy Lowered by electron-withdrawing groups Indicates susceptibility to electrophilic attack
LUMO Energy Lowered by electron-withdrawing groups Indicates susceptibility to nucleophilic attack

Note: This table is illustrative and based on general principles of organic electronics. Actual values would need to be determined by specific DFT calculations.

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, an MESP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the triple bond of the ethynyl group, indicating their nucleophilic character. mdpi.com Conversely, positive potential would be expected around the hydrogen atoms. Such maps are invaluable for predicting intermolecular interactions and the initial stages of chemical reactions. tci-thaijo.org

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This analysis for this compound would quantify the electron-donating or electron-withdrawing effects of the substituents on the pyrazole ring. It would provide a numerical basis for understanding the charge distribution inferred from MESP maps and would be crucial for developing accurate models of the molecule's reactivity.

Ab Initio Methods for Electronic Properties

While DFT is a widely used method, ab initio calculations, which are based on first principles without empirical parameterization, can provide a higher level of theoretical accuracy for certain electronic properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) could be employed to further refine the understanding of the electronic structure and properties of this compound. These more computationally intensive methods could be particularly useful for validating the results obtained from DFT and for studying excited state properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Comprehensive searches of available scientific literature did not yield specific studies on the molecular dynamics simulations of this compound. This suggests that the conformational landscape and the dynamic nature of intermolecular interactions of this particular compound have not yet been extensively investigated using this computational method.

Analysis of Noncovalent Interactions

Halogen Bonding Characteristics and Significance

While specific experimental or computational studies on halogen bonding in this compound are not documented, the presence of a bromine atom covalently bonded to the pyrazole ring suggests a high propensity for forming halogen bonds. The halogen bond is a highly directional, noncovalent interaction where the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic site.

In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as nitrogen or oxygen on neighboring molecules. The strength and geometry of these bonds would be influenced by the electron-withdrawing nature of the pyrazole ring, which would enhance the positive character of the σ-hole on the bromine atom.

Table 1: Predicted Halogen Bond Parameters

Interaction Type Donor Atom Acceptor Atom (Example) Predicted Distance (Å) Predicted Angle (°)
C-Br···N Br N (of another pyrazole) < 3.37 ~180

π-π Stacking Interactions and Aromaticity Considerations

The pyrazole ring in this compound is an aromatic system, making it capable of engaging in π-π stacking interactions. These interactions are crucial in the solid-state packing of aromatic molecules and in their binding to biological targets. The stacking can occur in various geometries, including face-to-face and offset arrangements, and is driven by a combination of electrostatic and van der Waals forces.

The aromaticity of the pyrazole ring is a key factor governing the strength of these interactions. The substituents on the ring, such as the bromo and ethynyl groups, can modulate the electron density of the π-system, thereby influencing the nature and strength of the stacking. Computational studies on similar pyrazole-containing structures have shown that these interactions can significantly impact the crystal packing and electronic properties of the material.

Hydrogen Bonding Networks (e.g., C-H...X, N-H...X)

Although this compound lacks a traditional hydrogen bond donor like an N-H or O-H group, it can participate in weaker C-H···X hydrogen bonds. The hydrogen atoms on the pyrazole ring and the methyl group can act as weak hydrogen bond donors, interacting with electronegative atoms (X) such as the bromine or the nitrogen atoms of adjacent molecules.

Table 2: Potential Hydrogen Bonding Interactions

Donor Acceptor Type of Interaction
C-H (pyrazole ring) N (pyrazole ring) C-H···N
C-H (pyrazole ring) Br C-H···Br
C-H (methyl group) N (pyrazole ring) C-H···N
C-H (methyl group) Br C-H···Br

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Intermediates in Complex Molecule Synthesis

The "4-bromo-3-ethynyl-1-methyl-1H-pyrazole" structure is primed to be a highly useful building block in organic synthesis. The bromo-substituted pyrazole (B372694) moiety is a key feature, with the bromine atom at the 4-position being particularly susceptible to substitution reactions. ontosight.ai This reactivity makes it a valuable precursor for creating a wide array of pyrazole derivatives. ontosight.ai

The pyrazole ring itself is a significant scaffold in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds. researchgate.netmdpi.com Pyrazole derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aimdpi.com The synthesis of complex molecules often begins with foundational heterocyclic compounds, and "4-bromo-1-methyl-1H-pyrazole" is a known intermediate in the creation of more elaborate pharmaceutical and agrochemical products. ontosight.ainbinno.com

The presence of the ethynyl (B1212043) group at the 3-position further enhances the synthetic versatility of the molecule. Terminal alkynes are highly reactive functional groups that can participate in a variety of coupling reactions, most notably the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of carbon-carbon bonds between the alkyne and an aryl or vinyl halide, enabling the construction of larger, more complex molecular architectures. wikipedia.org The combination of a reactive bromo substituent and an ethynyl group on the same pyrazole core offers multiple pathways for sequential and regioselective functionalization, making it a powerful tool for synthetic chemists.

Development of Catalytic Systems Employing Pyrazole Ligands

Pyrazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. research-nexus.net These pyrazole-based ligands are instrumental in the development of novel catalytic systems for a range of chemical transformations. rsc.orgrsc.org The nitrogen atoms within the pyrazole ring are effective coordination sites for metal centers, and the substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting catalyst. research-nexus.net

Protic pyrazoles, which have an N-H group, have been extensively studied as proton-responsive ligands in homogeneous catalysis. nih.gov While "this compound" is N-methylated and thus aprotic, its fundamental pyrazole structure still allows it to serve as a potent ligand. Pyrazole-containing ligands have been successfully employed in catalysts for oxidation reactions, transfer hydrogenations, and polymerization processes. research-nexus.netrsc.orgrsc.orgnih.gov For instance, copper complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol. research-nexus.net Similarly, manganese catalysts coordinated with pyrazole ligands have proven effective for transfer hydrogenations. rsc.org The specific electronic properties imparted by the bromo and ethynyl groups could lead to the development of catalysts with unique reactivity and selectivity.

Precursors for Functional Materials (e.g., Optoelectronic Materials, Polymers)

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for the development of advanced functional materials. researchgate.netnbinno.com The pyrazole ring is a component in molecules designed for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The incorporation of pyrazole moieties into polymers can also lead to materials with specialized properties like enhanced thermal stability and conductivity. rroij.com

The ethynyl group in "this compound" is particularly significant in the context of materials science. The carbon-carbon triple bond can act as a versatile building block in crystal engineering, participating in hydrogen bonding as both a donor and an acceptor. nih.govresearchgate.net This ability to direct molecular aggregation is crucial for designing crystalline materials with specific properties. researchgate.net Furthermore, the ethynyl group can enhance the planarity and electrical conductivity of molecules, making them suitable as precursors for electron-conducting materials. aip.org Ethynylene-linked structures are also explored in the development of thermosetting resins with high thermal stability. rsc.org

Pyrazole-based microporous organic polymers have been synthesized and have demonstrated high performance in applications such as CO2 capture. acs.org Coordination polymers based on pyrazole carboxylic acids are also being investigated for their photocatalytic properties. acs.org The combination of the pyrazole core with the bromo and ethynyl functionalities in the target molecule provides a rich platform for the synthesis of novel polymers and materials with tailored optical, electronic, and porous properties.

Contribution to Agrochemical Research and Development

The pyrazole scaffold is a cornerstone in the agrochemical industry, with numerous commercialized products containing this heterocyclic core. researchgate.netccspublishing.org.cnclockss.org Pyrazole derivatives have been successfully developed as herbicides, fungicides, and insecticides. ccspublishing.org.cnmdpi.com The biological activity of these compounds can be significantly influenced by the nature and position of the substituents on the pyrazole ring. ontosight.ai

Bromo-substituted pyrazoles are important intermediates in the synthesis of agrochemicals. nbinno.com For instance, 4-bromopyrazole-3-carboxylic acid, a related compound, is utilized in the production of pesticides. guidechem.com The development of novel herbicides targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) has involved the synthesis of various pyrazole derivatives. clockss.orgacs.org Recent research has also explored pyrazole isothiocyanates for their herbicidal activities. mdpi.com

The structural motifs present in "this compound" suggest its potential as a precursor or a lead compound in the discovery of new agrochemicals. The pyrazole core provides a proven platform for biological activity, while the bromo and ethynyl groups offer handles for synthetic modification to optimize efficacy and selectivity against specific pests or weeds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-3-ethynyl-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions using intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride. Key steps include formylation, oxidation, and acylation, followed by cyclization with reagents like POCl₃ at 120°C . Optimization involves adjusting temperature, solvent (e.g., methylene chloride), and catalysts (e.g., trifluoroacetic acid) to improve yields .
  • Characterization : Confirm intermediate purity via TLC and final product structure using ¹H/¹³C NMR, IR, and HRMS. For example, NMR signals at δ 7.74 (s, 1H) and 161.5 ppm (Cq) confirm pyrazole ring formation .

Q. How is purification achieved for intermediates in the synthesis of this compound?

  • Methodology : Use flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) for intermediates. Dry loading with Celite is recommended to prevent column clogging. Final products are often isolated as colorless solids with >95% purity .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., ethynyl protons at δ 2.5–3.5 ppm, bromine-induced deshielding) .
  • IR : Detect functional groups (e.g., ethynyl C≡C stretch near 2129 cm⁻¹) .
  • HRMS : Confirm molecular weight (e.g., [M]+ at m/z 349.0169) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to modify the 4-bromo substituent of this compound?

  • Methodology : Replace the bromine atom with aryl/heteroaryl groups using Pd catalysts. For example, react with boronic acids in THF/water under inert atmosphere. Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
  • Challenges : Steric hindrance from the ethynyl group may require elevated temperatures (80–100°C) or microwave-assisted synthesis .

Q. What structural features influence the biological activity of this compound derivatives?

  • Key Insights :

  • Substituent Position : The methyl group at N1 enhances metabolic stability, while the ethynyl group at C3 enables click chemistry for bioconjugation .
  • Bromine at C4 : Facilitates further functionalization (e.g., nucleophilic substitution) but may reduce solubility. Replace with hydrophilic groups (e.g., -OH, -NH₂) to improve bioavailability .

Q. How do contradictions in reported antimicrobial activity data for pyrazole derivatives arise, and how can they be resolved?

  • Analysis : Discrepancies often stem from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or compound purity. For reliable comparisons:

  • Standardize testing using CLSI guidelines.
  • Validate purity via HPLC (>98%) and control for solvent effects (e.g., DMSO toxicity) .

Q. What mechanistic pathways explain the electrochemical behavior of this compound in coordination complexes?

  • Insights : The ethynyl group acts as a π-donor, stabilizing metal complexes (e.g., Mn²⁺ or Fe²⁺) in redox reactions. Cyclic voltammetry shows reversible peaks at E₁/2 = −0.45 V (vs. Ag/AgCl), indicating ligand-centered electron transfer .

Q. Why do certain synthetic routes for this compound yield <50% despite optimized conditions?

  • Root Causes :

  • Side Reactions : Ethynyl group polymerization under acidic conditions. Mitigate by using trimethylsilyl-protected intermediates .
  • Steric Effects : Bulky substituents at C3/C5 hinder cyclization. Switch to microwave irradiation for faster kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.